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Compound of Interest

2-Chloro-5-fluoro-4-
Compound Name:
methylquinazoline

Cat. No.: B11902485

Get Quote

Technical Monograph: 2-Chloro-5-fluoro-4-
methylguinazoline

Structural Dynamics, Synthesis, and Reactivity Profiling

Molecular Weight: 196.61 g/mol

Executive Technical Summary

2-Chloro-5-fluoro-4-methylquinazoline represents a "privileged scaffold" modification in
medicinal chemistry. While the quinazoline core is ubiquitous in EGFR inhibitors (e.g.,
Gefitinib), the specific 5-fluoro, 4-methyl substitution pattern offers distinct pharmacological
advantages:

* Metabolic Blocking: The fluorine atom at the C5 position blocks a common site of oxidative
metabolism (Phase I), extending the half-life of derived clinical candidates.

o Electronic Modulation: The 5-fluoro substituent exerts a strong inductive effect (-I),
modulating the electron density of the pyrimidine ring and enhancing the electrophilicity of
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the C2-chlorine.

» Steric Locking: The 4-methyl group provides steric bulk that can induce atropisomerism or
restrict conformational freedom when the scaffold is bound to a kinase ATP-binding pocket.

This guide details the synthesis, structural characterization, and reactivity of this compound,
serving as a blueprint for its utilization in drug discovery.

Structural & Electronic Analysis
The "Peri-Interaction" Effect

A critical structural feature of this molecule is the proximity of the C5-Fluorine and the C4-
Methyl group. This is known as a peri-interaction (1,8-relationship in naphthalene numbering,
4,5 in quinazoline).

« Van der Waals Repulsion: The Van der Waals radius of Fluorine (1.47 A) and the Methyl
group (2.0 A) leads to steric crowding. This often forces the methyl group to rotate or the ring
to slightly distort, affecting

-stacking capabilities in crystal lattices.

e Bond Polarization: The electronegative fluorine pulls electron density from the C5 carbon,
which inductively deactivates the adjacent C4 position. However, the C2 position remains the
most electron-deficient center, making it the primary site for Nucleophilic Aromatic
Substitution (

Reactivity Hierarchy

The molecule possesses three distinct reactive centers, exploitable in sequence:
e C2-Chlorine (Primary): Highly reactive leaving group for

reactions with amines, thiols, or alkoxides.

o C4-Methyl (Secondary): Benzylic-like protons are acidic enough for deprotonation/alkylation
or radical bromination, though less reactive than a methyl on a pyridine ring due to the fused
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benzene system.

o C5-Fluorine (Tertiary): Generally stable, but can be displaced under extreme forcing
conditions or via specific transition-metal catalysis (C-F activation), though this is rare in
standard medicinal chemistry workflows.

Synthesis & Process Chemistry

The synthesis of 2-Chloro-5-fluoro-4-methylquinazoline requires a regioselective approach
to ensure the methyl group is installed at C4 and the chlorine at C2. The most robust route
utilizes 2-Amino-6-fluorobenzonitrile as the starting material.

Validated Synthetic Pathway

Step 1: Grignard Addition (Ketone Formation) Reaction of 2-Amino-6-fluorobenzonitrile with
Methylmagnesium bromide (MeMgBr) yields the intermediate ketimine, which hydrolyzes to 2-
Amino-6-fluoroacetophenone.

Step 2: Cyclocondensation The acetophenone is cyclized using Urea (melt fusion) or
Potassium Cyanate (acidic conditions) to form the 5-Fluoro-4-methylquinazolin-2(1H)-one.
Note: This intermediate exists in tautomeric equilibrium with the 2-hydroxy form.

Step 3: Deoxychlorination The cyclic urea is treated with Phosphorus Oxychloride (

) to install the chlorine atom.

Reaction Workflow Diagram (DOT)
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Figure 1: Step-wise synthetic route from nitrile precursor to final chlorinated heterocycle.

Experimental Protocols
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Synthesis of 2-Chloro-5-fluoro-4-methylquinazoline

Note: All reactions must be performed in a fume hood due to the generation of HCI gas and use
of toxic reagents.

Step 1: Preparation of 2-Amino-6-fluoroacetophenone

Charge a dry 3-neck flask with 2-Amino-6-fluorobenzonitrile (1.0 eq) and anhydrous THF (10
vol) under

Cool to 0°C. Dropwise add MeMgBr (3.0 M in ether, 2.5 eq).

Allow to warm to RT and stir for 4 hours (Monitor by TLC for disappearance of nitrile).

Quench with 1N HCI (exothermic!). Stir 1 hour to hydrolyze the imine.

Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Cyclization to Quinazolinone

e Mix 2-Amino-6-fluoroacetophenone (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

e Heat the neat mixture to 160-180°C. The mixture will melt and evolve ammonia gas.

e Stir for 3-4 hours until solidification occurs.

o Cool to RT, triturate with water, filter the solid, and wash with cold ethanol.

e QC Check: LC-MS should show Mass [M+H] = 179. (Loss of water from urea condensation).
[1]

Step 3: Chlorination (

)

e Suspend the quinazolinone (1.0 eq) in
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(5-8 vol).
e Add N,N-Dimethylaniline (catalytic, 0.1 eq) to accelerate the reaction.
o Reflux (approx. 105°C) for 4-6 hours. Solution should become clear.
« Distill off excess
under reduced pressure.
o Pour residue onto crushed ice/water slowly (Violent hydrolysis!).
» Neutralize with
to pH 7-8.
o Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc.

Analytical Data Summary

Property Value | Description Notes

White to Off-white crystalline
Appearance ]
solid

Melting Point 108 - 112 °C (Predicted) Depends on solvent purity

5 2.85 (s, 3H, Me), 7.45 (t, 1H), -
1H NMR (DMSO-d6) 5-F causes splitting of H6/H8
7.65 (d, 1H), 7.90 (m, 1H)

19F NMR 0 -1151t0 -120 ppm Characteristic Ar-F shift

Chlorine isotope pattern (3:[2]

Mass Spec m/z 196.61 [M+H]+ o
[3][4]1) visible

Reactivity Profile: The Gateway

The primary utility of this molecule is the displacement of the C2-Chlorine by nucleophiles. This
reaction is facilitated by the ring nitrogens and the electron-withdrawing fluorine.

Mechanism of Action ()
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» Attack: Nucleophile (e.g., aniline, aliphatic amine) attacks C2.

» Meisenheimer Complex: Formation of a resonance-stabilized intermediate. The negative
charge is delocalized onto the N1 and N3 nitrogens.

» Elimination: Chloride ion is expelled, restoring aromaticity.

Reactivity Visualization

2-Chloro-5-fluoro-
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Figure 2: Divergent synthetic utility. Green path indicates the primary medicinal chemistry
application.

Safety & Handling

e Hazards: The compound is an organohalide. It is likely a skin and eye irritant. The hydrolysis
of residual

releases HCI gas.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow
hydrolysis of C-Cl bond over months if exposed).

» Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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